molecular formula C10H8FNO3 B1297211 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 842973-70-0

3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid

Cat. No.: B1297211
CAS No.: 842973-70-0
M. Wt: 209.17 g/mol
InChI Key: DAYPQGQLFQVFPV-UHFFFAOYSA-N
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Description

3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoro-benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with an appropriate carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the fluoro-phenyl group or the isoxazole ring, resulting in different reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated compounds.

Scientific Research Applications

3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro-phenyl group can enhance binding affinity and specificity, while the isoxazole ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

  • 3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
  • 3-(2-Bromo-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
  • 3-(2-Methyl-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid

Comparison: Compared to its analogs, 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group is known for its electron-withdrawing properties, which can enhance the compound’s stability and interaction with biological targets.

Properties

IUPAC Name

3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYPQGQLFQVFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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